molecular formula C6H9Cl3N2 B2741240 (2-Chloropyridin-4-yl)methanamine dihydrochloride CAS No. 1909308-88-8

(2-Chloropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2741240
CAS No.: 1909308-88-8
M. Wt: 215.5
InChI Key: KLJKOUBULBCSSS-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7ClN2.2HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

(2-Chloropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC50 value of 126 nM. This inhibition affects the cross-linking of collagen and elastin, which are crucial for tissue remodeling and fibrosis .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-4-yl)methanamine hydrochloride: Similar in structure but differs in its salt form.

    4-Acetyl-2-chloropyridine: Another pyridine derivative with different functional groups.

    (2-Chloropyridin-4-yl)methanamine: The base form without the dihydrochloride salt.

Uniqueness

(2-Chloropyridin-4-yl)methanamine dihydrochloride is unique due to its specific inhibitory action on LOXL2, making it a valuable compound in research focused on fibrosis and related conditions. Its dihydrochloride form also enhances its solubility and stability, which is advantageous for various applications .

Properties

IUPAC Name

(2-chloropyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKOUBULBCSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909308-88-8
Record name (2-chloropyridin-4-yl)methanamine dihydrochloride
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